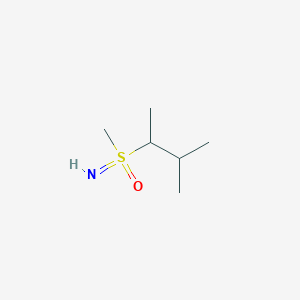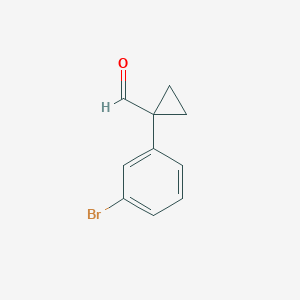
3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol: is an organic compound that features a unique combination of amino, chloro, and fluoro functional groups attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the corresponding amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of 3-amino-1-(2-chloro-4-fluorophenyl)propan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.
Aplicaciones Científicas De Investigación
3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol
- 3-Amino-1-(2-chloro-4-bromophenyl)propan-1-ol
- 3-Amino-1-(2-chloro-4-iodophenyl)propan-1-ol
Uniqueness
3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence its reactivity, biological activity, and overall chemical behavior compared to its analogs .
Propiedades
Fórmula molecular |
C9H11ClFNO |
|---|---|
Peso molecular |
203.64 g/mol |
Nombre IUPAC |
3-amino-1-(2-chloro-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
Clave InChI |
KAOOWYDXAAFDBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)

![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)


![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)





![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)
